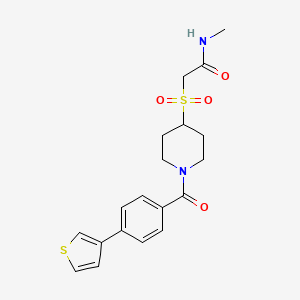

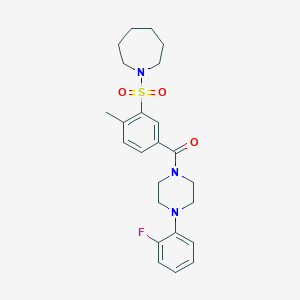

![molecular formula C22H24N2O4 B2903803 7-hydroxy-4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-8-methyl-2H-chromen-2-one CAS No. 849553-46-4](/img/structure/B2903803.png)

7-hydroxy-4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-8-methyl-2H-chromen-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7-hydroxy-4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-8-methyl-2H-chromen-2-one is a synthetic compound belonging to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Mecanismo De Acción

Target of Action

The primary targets of this compound are serotonin 5-HT 1A receptors . These receptors play a crucial role in the regulation of mood, anxiety, sleep, and other functions in the body.

Mode of Action

The compound interacts with its targets by binding to the serotonin 5-HT 1A receptors. This interaction can lead to changes in the receptor’s activity, potentially influencing the transmission of serotonin signals in the brain .

Biochemical Pathways

serotonergic pathway . This pathway is involved in various physiological processes, including mood regulation, sleep, and cognition .

Pharmacokinetics

Like many coumarin derivatives, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted via the kidneys .

Result of Action

The molecular and cellular effects of the compound’s action are largely dependent on its interaction with the serotonin 5-HT 1A receptors. By binding to these receptors, the compound can influence serotonin signaling, potentially leading to changes in mood, anxiety levels, and other physiological processes .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For example, factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its ability to interact with its targets . Additionally, individual factors such as genetics, age, and health status can influence how the compound is metabolized and excreted, potentially affecting its efficacy .

Análisis Bioquímico

Biochemical Properties

It has been suggested that this compound may interact with various enzymes and proteins

Cellular Effects

It is believed that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is suggested that it may exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Métodos De Preparación

The synthesis of 7-hydroxy-4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-8-methyl-2H-chromen-2-one typically involves a multi-step process. One common method starts with the Pechmann condensation reaction, where resorcinol reacts with ethyl acetoacetate in the presence of a catalyst to form 7-hydroxy-4-methylcoumarin . This intermediate is then subjected to further reactions, including alkylation with 4-(4-methoxyphenyl)piperazine and subsequent methylation to yield the final product .

Análisis De Reacciones Químicas

7-hydroxy-4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-8-methyl-2H-chromen-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydro derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine moiety, using reagents like alkyl halides or acyl chlorides

Aplicaciones Científicas De Investigación

Comparación Con Compuestos Similares

7-hydroxy-4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-8-methyl-2H-chromen-2-one can be compared with other chromen-2-one derivatives, such as:

7-Hydroxy-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one: This compound shares a similar core structure but lacks the piperazine moiety, resulting in different biological activities.

4-[[4-(4-Bromophenyl)piperazin-1-yl]methyl]-3-chlorophenyl-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: This derivative contains a triazole ring instead of the chromen-2-one core, leading to distinct chemical properties and applications.

The unique combination of the chromen-2-one core and the piperazine moiety in this compound contributes to its distinct biological activities and potential therapeutic applications.

Propiedades

IUPAC Name |

7-hydroxy-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-8-methylchromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O4/c1-15-20(25)8-7-19-16(13-21(26)28-22(15)19)14-23-9-11-24(12-10-23)17-3-5-18(27-2)6-4-17/h3-8,13,25H,9-12,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBXQWBVMQHYSBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1OC(=O)C=C2CN3CCN(CC3)C4=CC=C(C=C4)OC)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

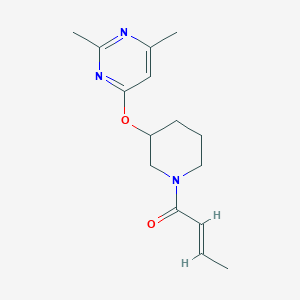

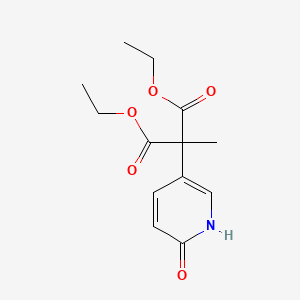

![2-(4-Formylphenoxy)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]acetamide](/img/structure/B2903725.png)

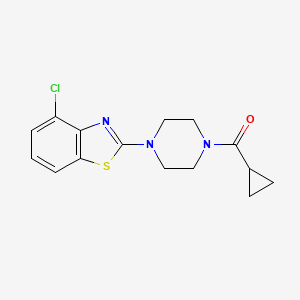

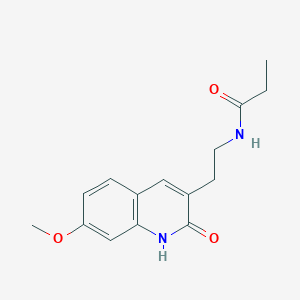

![N-(5-acetamido-2-methoxyphenyl)-2-[5-(4-methylphenyl)-1,2-oxazol-3-yl]acetamide](/img/structure/B2903727.png)

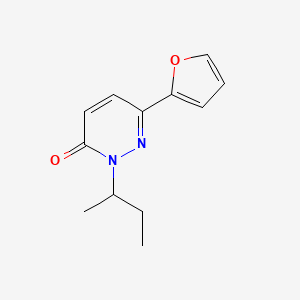

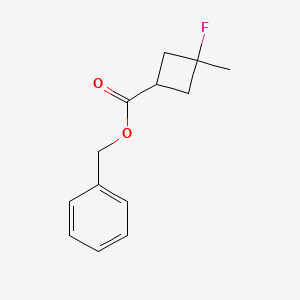

![N-[2-(2-Methoxyphenyl)-2-methylpropyl]oxirane-2-carboxamide](/img/structure/B2903728.png)

![N-[1-(2,5-Dimethylpyrazol-3-YL)-2-oxopiperidin-3-YL]-6-fluoropyridine-3-carboxamide](/img/structure/B2903738.png)

![[(1-Cyanocyclopentyl)carbamoyl]methyl 1-(2,5-dimethylbenzenesulfonyl)cyclopentane-1-carboxylate](/img/structure/B2903740.png)

![2-{[1-(5-Bromopyrimidin-2-yl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2903743.png)